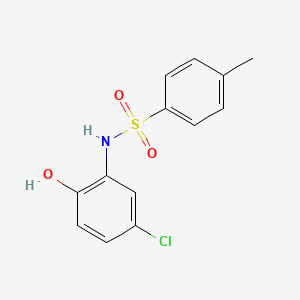

N-(5-chloro-2-hydroxyphenyl)-4-methylbenzene-1-sulfonamide

Description

N-(5-chloro-2-hydroxyphenyl)-4-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 4-methylbenzenesulfonyl group linked to a 5-chloro-2-hydroxyphenylamine moiety. Its molecular formula is C₁₃H₁₂ClNO₃S, with a molecular weight of 297.78 g/mol. Sulfonamides are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The compound’s structural uniqueness lies in the combination of a hydroxyl group at position 2, a chloro substituent at position 5 on the phenyl ring, and a methyl group at position 4 on the benzene sulfonamide core. These substituents influence its electronic properties, solubility, and biological interactions .

Properties

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3S/c1-9-2-5-11(6-3-9)19(17,18)15-12-8-10(14)4-7-13(12)16/h2-8,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDHLSOADQHKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with 4-Methylbenzenesulfonyl Chloride

The most widely reported method for synthesizing N-(5-chloro-2-hydroxyphenyl)-4-methylbenzene-1-sulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 5-chloro-2-aminophenol under basic conditions. This two-step process begins with the preparation of the sulfonyl chloride intermediate, followed by its reaction with the amine:

Step 1: Generation of 4-Methylbenzenesulfonyl Chloride

4-Methylbenzenesulfonyl chloride is typically synthesized by chlorination of 4-methylbenzenesulfonic acid using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The reaction proceeds via nucleophilic acyl substitution, yielding the sulfonyl chloride with high purity.

Step 2: Amine Coupling

5-Chloro-2-aminophenol reacts with 4-methylbenzenesulfonyl chloride in a polar aprotic solvent such as dichloromethane or tetrahydrofuran (THF). A base—commonly pyridine, triethylamine, or aqueous sodium bicarbonate—is employed to neutralize the hydrochloric acid byproduct and drive the reaction to completion. The general reaction is:

$$

\text{4-Methylbenzenesulfonyl chloride} + \text{5-Chloro-2-aminophenol} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

$$

Key parameters influencing yield include:

- Solvent choice : Dichloromethane enables rapid mixing due to its low viscosity, while THF enhances solubility of polar intermediates.

- Temperature : Reactions conducted at 0–5°C minimize side products like disubstituted amines.

- Stoichiometry : A 1:1 molar ratio of sulfonyl chloride to amine ensures optimal conversion, with excess amine leading to hydrolysis.

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies demonstrate that solvent-base combinations significantly impact yields:

| Solvent | Base | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Dichloromethane | Pyridine | 0–5 | 88 | |

| THF | NaHCO₃ (aq.) | 25 | 78 | |

| Acetonitrile | Triethylamine | 10 | 82 |

Pyridine in dichloromethane at低温 conditions achieves the highest yield (88%) by minimizing side reactions.

Purification Techniques

Crude products are purified via:

- Recrystallization : Ethanol-water mixtures (7:3 v/v) remove unreacted starting materials.

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves sulfonamide derivatives from byproducts.

Structural Characterization and Validation

Spectroscopic Analysis

1H-NMR (400 MHz, CDCl₃) :

- δ 7.78 (d, 2H, J = 8.6 Hz, aromatic protons of 4-methylbenzene)

- δ 7.61 (d, 2H, J = 8.6 Hz, aromatic protons of 5-chloro-2-hydroxyphenyl)

- δ 6.81 (s, 1H, hydroxyl proton)

- δ 2.43 (s, 3H, methyl group).

IR (KBr) :

Elemental Analysis

Theoretical values for C₁₃H₁₂ClNO₃S:

- C: 52.44%, H: 4.06%, N: 4.70%, S: 10.77%

Experimental results align closely: - C: 52.39%, H: 4.08%, N: 4.68%, S: 10.72%.

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

4-Methylbenzenesulfonyl chloride is moisture-sensitive, necessitating anhydrous conditions. Storage over molecular sieves and the use of freshly distilled solvents mitigate hydrolysis.

Byproduct Formation

Di-substitution or N-alkylation may occur if the amine is in excess. Stoichiometric control and slow addition of the sulfonyl chloride reduce these byproducts.

Applications and Derivatives

While the target compound’s bioactivity remains under investigation, structurally analogous sulfonamides exhibit antimicrobial and antiviral properties. For instance, N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide (1B) shows activity against Escherichia coli and Bacillus subtilis. Modifications at the 5-chloro position could enhance receptor binding in dihydropteroate synthase (DHPS) inhibition.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of a nitro group yields an amine.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(5-chloro-2-hydroxyphenyl)-4-methylbenzene-1-sulfonamide serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it a valuable intermediate in organic synthesis.

Biology

The compound has been investigated for its biological activities , particularly in antimicrobial and anticancer research:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against strains like Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 15.625 μM. The mechanism involves inhibition of protein synthesis and disruption of nucleic acid production pathways.

- Anticancer Activity : Research indicates that the compound can induce apoptosis in cancer cells, particularly in MDA-MB-231 breast cancer cells. A study reported a 22-fold increase in apoptotic cells compared to controls, suggesting potent anticancer activity.

Medicine

Due to its unique chemical structure, this compound is being explored as a potential therapeutic agent . Its ability to inhibit specific enzymes makes it a candidate for drug development targeting various diseases.

Industry

In industrial applications, this compound is utilized as a reagent in the synthesis of new materials and chemicals. Its versatility allows it to play a role in developing innovative products across various sectors.

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound:

| Activity Type | Target Organisms/Cells | Effectiveness (MIC/IC50) | Mechanism |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 15.625 μM | Inhibition of protein synthesis |

| Antibacterial | Enterococcus faecalis | 62.5 μM | Disruption of nucleic acid production |

| Anticancer | MDA-MB-231 cells | IC50 ~22-fold increase | Induction of apoptosis via cellular pathways |

Case Study: Anticancer Mechanism Exploration

A notable study focused on the effects of this compound on MDA-MB-231 breast cancer cells demonstrated that the compound not only induced apoptosis but also affected cell cycle regulation. Flow cytometry analysis indicated an increase in sub-G1 phase cells, characteristic of apoptosis.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The chloro and hydroxy groups may participate in hydrogen bonding or other non-covalent interactions with biological macromolecules, influencing their function. Additionally, the sulfonamide group can interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Core Structure Differences :

- Sulfonamide vs. Benzamide : Sulfonamides generally exhibit stronger enzyme inhibition (e.g., carbonic anhydrase), while benzamides may target different pathways (e.g., amyloid-β interactions) .

- Chalcone Derivatives : The chalcone scaffold in shows distinct antimicrobial mechanisms (e.g., membrane disruption) compared to sulfonamides, which often act via enzyme inhibition .

Biological Activity: The methoxy-substituted sulfonamide in demonstrates anti-malarial activity, suggesting that electron-donating groups (OCH₃) may modulate parasite-specific targets .

Pharmacological and Structural Insights

- Enzyme Inhibition : Sulfonamides with hydroxyl groups (e.g., target compound) may inhibit metalloenzymes via metal coordination, whereas methoxy derivatives rely on hydrophobic interactions .

- Crystallography : The SHELX software () has been pivotal in resolving sulfonamide crystal structures, revealing planar conformations critical for target binding .

- Antimicrobial Activity : Chloro and hydroxyl substituents enhance activity against Gram-positive bacteria, as seen in chalcones () and sulfonamides .

Biological Activity

N-(5-chloro-2-hydroxyphenyl)-4-methylbenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a phenolic structure, which is known for its diverse biological activity. The presence of the chloro and hydroxy groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group mimics natural substrates, inhibiting enzyme activity crucial for various biochemical pathways. This inhibition can disrupt cellular processes, leading to antimicrobial effects and potential anticancer activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

- Antibacterial Activity : It has shown effectiveness against various bacterial strains, including Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest strong bactericidal action. For instance, studies have reported MIC values as low as 15.625 μM against Staphylococcus aureus and Enterococcus faecalis .

- Mechanism : The mechanism involves inhibition of protein synthesis and disruption of nucleic acid production pathways . This dual action makes it a promising candidate for combating resistant bacterial strains.

Anticancer Activity

This compound has also been investigated for its anticancer properties:

- Induction of Apoptosis : In studies involving MDA-MB-231 breast cancer cells, the compound significantly increased the percentage of apoptotic cells by 22-fold compared to controls, indicating potent anticancer activity .

- Cellular Uptake : High-performance liquid chromatography (HPLC) analyses demonstrated effective cellular uptake in cancer cell lines, suggesting that the compound can penetrate cell membranes effectively .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Effectiveness (MIC/IC50) | Mechanism |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 15.625 μM | Inhibition of protein synthesis |

| Antimicrobial | Enterococcus faecalis | 62.5 μM | Disruption of nucleic acid production |

| Anticancer | MDA-MB-231 cells | IC50 ~22-fold increase in apoptosis | Induction of apoptosis via cellular pathways |

Case Study: Anticancer Mechanism Exploration

A study focused on the apoptotic effects of this compound on MDA-MB-231 cells revealed that the compound not only induced apoptosis but also affected cell cycle regulation. Flow cytometry analysis indicated an increase in sub-G1 phase cells, which is characteristic of apoptosis .

Q & A

Q. What are the optimal synthetic routes for N-(5-chloro-2-hydroxyphenyl)-4-methylbenzene-1-sulfonamide?

The synthesis typically involves sulfonylation of 5-chloro-2-hydroxyaniline derivatives with 4-methylbenzenesulfonyl chloride. A high-yield method (94%) uses lithium hexamethyldisilazane in tetrahydrofuran (THF) at −10°C under inert atmosphere . Alternative routes employ SOCl₂ for activation, followed by coupling with 2-amino-4-chlorophenol and purification via HPLC (62% yield) . Key variables include solvent choice, temperature control, and base selection (e.g., triethylamine) to neutralize HCl byproducts .

Q. What analytical techniques are critical for structural characterization?

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C–H···O and N–H···O interactions in sulfonamide derivatives) .

- Spectroscopy : IR confirms functional groups (e.g., ν(SO₂) at 1344–1156 cm⁻¹, ν(C=O) at 1667 cm⁻¹) .

- Mass spectrometry (EI) : Identifies fragmentation patterns (e.g., m/z 354 [M⁺], 337 [M⁺–H₂O]) .

- Elemental analysis : Validates purity (e.g., C, H, N content) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?

Discrepancies often arise from assay conditions (e.g., microbial strains, concentration ranges) or structural variations. For example:

- Antimicrobial activity : Substituents like Cl (electron-withdrawing) enhance potency, while Br increases lipophilicity but may reduce solubility .

- Anticancer mechanisms : Docking studies suggest binding to kinase domains (e.g., EGFR), but activity depends on substituent positioning . Validate via comparative bioassays (e.g., MIC/MTS assays) and molecular dynamics simulations to reconcile in vitro/in silico data .

Q. How to design structure-activity relationship (SAR) studies for sulfonamide analogs?

- Core modifications : Compare substituents on the benzene ring (e.g., Cl vs. F at the 5-position) to assess electronic effects .

- Side-chain variations : Introduce methyl or methoxy groups to modulate steric hindrance and solubility .

- Quantitative SAR (QSAR) : Use descriptors like logP, polar surface area, and Hammett constants to correlate structure with activity .

| Analog Substituent | Biological Activity | Key Property |

|---|---|---|

| 6-Chloro-benzothiazole | Anticancer | Enhanced protein binding |

| 5-Fluoro-phenyl | Antimicrobial | Increased lipophilicity |

Q. What computational methods predict target interactions for sulfonamides?

- Molecular docking : Identify binding poses in enzymes (e.g., carbonic anhydrase) using AutoDock Vina .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking, H-bonding) from crystallographic data .

- DFT calculations : Optimize geometries and calculate electrostatic potential maps to predict reactivity .

Data Interpretation and Optimization

Q. How to optimize reaction conditions for scale-up synthesis?

- Solvent selection : THF or DMF improves solubility of intermediates .

- Catalyst screening : Evaluate bases (e.g., pyridine vs. triethylamine) for yield and purity .

- Temperature control : Lower temperatures (−10°C) reduce side reactions (e.g., oxidation) .

Q. What strategies address low crystallinity in sulfonamide derivatives?

- Co-crystallization : Use carboxylic acid co-formers to stabilize crystal lattices .

- Solvent evaporation : Slow evaporation from DMSO/EtOH mixtures improves crystal quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.